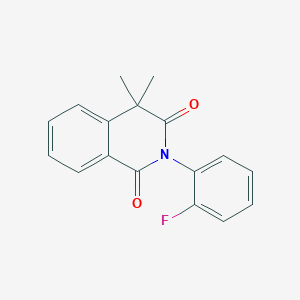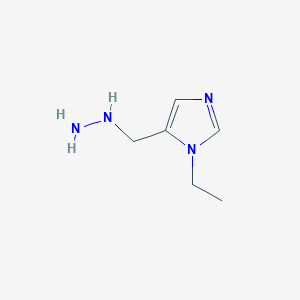![molecular formula C9H9NO2 B13577009 5H,6H,7H-cyclopenta[c]pyridine-3-carboxylic acid](/img/structure/B13577009.png)
5H,6H,7H-cyclopenta[c]pyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H,6H,7H-cyclopenta[c]pyridine-3-carboxylic acid is a heterocyclic compound that features a fused ring system combining a cyclopentane ring and a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5H,6H,7H-cyclopenta[c]pyridine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile. This reaction is typically carried out using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as both the reagent and the catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5H,6H,7H-cyclopenta[c]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction could produce hydrogenated forms of the compound.
Applications De Recherche Scientifique
5H,6H,7H-cyclopenta[c]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of corrosion inhibitors for protecting metals in acidic environments.
Mécanisme D'action
The mechanism of action of 5H,6H,7H-cyclopenta[c]pyridine-3-carboxylic acid involves its interaction with molecular targets and pathways. The compound’s heterocyclic structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways. For example, its role as a corrosion inhibitor involves adsorption onto metal surfaces, forming a protective layer that prevents corrosion .
Comparaison Avec Des Composés Similaires
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: Similar in structure but with a nitrile group instead of a carboxylic acid group.
2-oxo-1H,5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid: Features an oxo group, making it structurally similar but with different chemical properties.
Propriétés
Formule moléculaire |
C9H9NO2 |
|---|---|
Poids moléculaire |
163.17 g/mol |
Nom IUPAC |
6,7-dihydro-5H-cyclopenta[c]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H9NO2/c11-9(12)8-4-6-2-1-3-7(6)5-10-8/h4-5H,1-3H2,(H,11,12) |
Clé InChI |
XYBFDAFAQHGDHJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC(=NC=C2C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


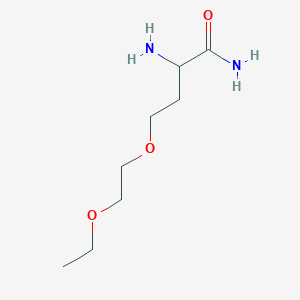
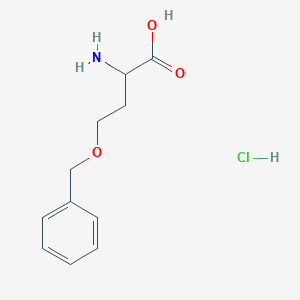
![6-(Methoxymethyl)-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B13576944.png)
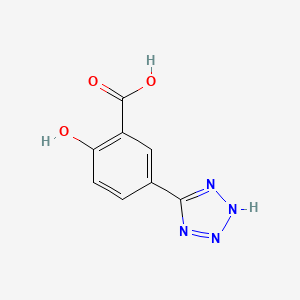
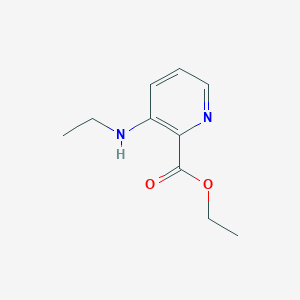
![N-[(1-aminocycloheptyl)methyl]-2-(1H-1,2,3-triazol-1-yl)benzamide](/img/structure/B13576987.png)
![[(Methanesulfonylsulfanyl)methyl]cyclopropane](/img/structure/B13576989.png)
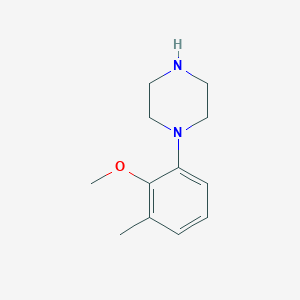
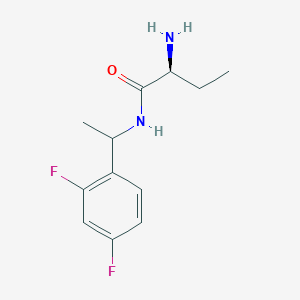
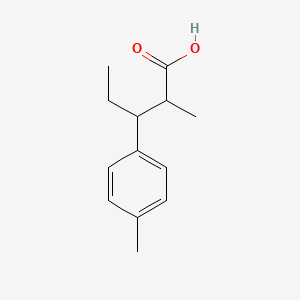
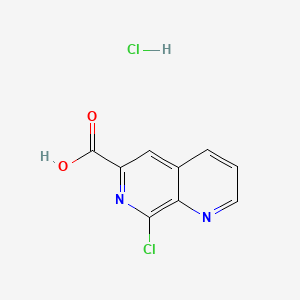
![9-Benzyl-8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B13577016.png)
